

An In-depth Technical Guide to 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

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Compound of Interest

Compound Name:	4-(3-Amino-2-hydroxypropoxy)phenylacetamide
CAS No.:	81346-71-6
Cat. No.:	B021645

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Executive Summary: This guide provides a comprehensive technical overview of **4-(3-Amino-2-hydroxypropoxy)phenylacetamide**, a primary metabolite and significant impurity of the widely used beta-blocker, Atenolol.[1] Known in pharmacopeial contexts as Atenolol Impurity J or Atenolol-desisopropyl, this compound is of critical interest to researchers, scientists, and drug development professionals involved in the quality control, analysis, and safety assessment of Atenolol.[1] This document details its chemical and physical properties, pharmacological relevance, analytical methodologies for its detection and quantification, likely pathways of its formation, and available safety data. The information is structured to provide both foundational knowledge and practical insights for laboratory applications.

Chemical Identity and Physicochemical Properties

4-(3-Amino-2-hydroxypropoxy)phenylacetamide is classified as an aromatic ether, a propanolamine, and a monocarboxylic acid amide.[1] Its chemical structure is closely related to Atenolol, differing by the absence of the N-isopropyl group.[1]

Chemical Structure:

Caption: Chemical structure of **4-(3-Amino-2-hydroxypropoxy)phenylacetamide**.

Key identifiers and physicochemical properties are summarized in the table below for quick reference. These parameters are essential for developing analytical methods, understanding the compound's behavior in various matrices, and predicting its absorption and distribution characteristics.

Property	Value	Source
CAS Number	81346-71-6	[1][2]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	[1][3]
Molecular Weight	224.26 g/mol	[1][4]
Appearance	White to Off-White Solid	[1][4]
Melting Point	169-173 °C (>165°C with decomposition)	[1][4]
Boiling Point (Predicted)	524.8 ± 50.0 °C	[1][2]
Density (Predicted)	1.234 ± 0.06 g/cm ³	[1][2]
pKa (Predicted)	11.94 ± 0.35	[1][2]
Solubility	DMSO (Slightly, Sonicated), Methanol (Slightly, Heated)	[1][4]
Storage	Refrigerator	[1][4]

Pharmacological Context and Significance

The primary significance of **4-(3-Amino-2-hydroxypropoxy)phenylacetamide** lies in its status as a metabolite and impurity of Atenolol.[1][2] Atenolol is a cardioselective β-1 adrenergic antagonist that functions by blocking the actions of catecholamines (like epinephrine) on the heart, leading to a decrease in heart rate, blood pressure, and myocardial contractility.[5]

While Atenolol's therapeutic effects are well-documented, the pharmacological activity of its impurities is a critical consideration for drug safety and efficacy. As the desisopropyl metabolite of Atenolol, this compound's interaction with adrenergic receptors is expected to be significantly

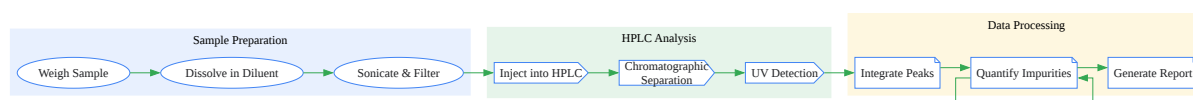
lower than the parent drug. The isopropyl group in Atenolol is crucial for its binding affinity to the β -1 receptor. Therefore, **4-(3-Amino-2-hydroxypropoxy)phenylacetamide** is presumed to have substantially reduced beta-blocking activity.

From a regulatory standpoint, the control of this and other impurities is mandatory to ensure the quality and safety of the final drug product. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits on the levels of known and unknown impurities in active pharmaceutical ingredients (APIs) and formulated drugs.[6][7]

Analytical Characterization

The identification and quantification of **4-(3-Amino-2-hydroxypropoxy)phenylacetamide** in Atenolol bulk drug and formulations are routinely performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the most common method due to its specificity, sensitivity, and robustness.[8][9]

The general workflow for analyzing Atenolol and its related substances involves sample preparation, chromatographic separation, detection, and data analysis.



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Caption: General workflow for HPLC-based impurity profiling.

This protocol is a representative method for the determination of Atenolol related substances.

Objective: To separate and quantify **4-(3-Amino-2-hydroxypropoxy)phenylacetamide** (Impurity J) from Atenolol and other related impurities.[9]

1. Materials and Reagents:

- Atenolol Reference Standard and sample
- Atenolol Related Compound A, B, E, F, I, J Reference Standards[9]
- Octane-1-sulphonic acid sodium salt
- Tetra-n-butyl ammonium hydrogen sulphate
- Potassium dihydrogen phosphate
- Tetrahydrofuran (THF), HPLC grade
- Methanol, HPLC grade
- Orthophosphoric acid
- Water, HPLC grade

2. Chromatographic Conditions:

- Column: C18, 125 mm x 4.0 mm, 5 μ m particle size (e.g., BDS Hypersil)[9]
- Mobile Phase: Prepare a solution containing 1.0 g of octane-1-sulphonic acid sodium salt and 0.4 g of tetra-n-butyl ammonium hydrogen sulphate in a mixture of 20 volumes of THF, 180 volumes of methanol, and 800 volumes of a 3.4 g/L potassium dihydrogen phosphate solution. Adjust the pH to 3.0 ± 0.2 with dilute orthophosphoric acid.[9]
- Flow Rate: 1.0 mL/min (typical)
- Detection Wavelength: 226 nm (typical for Atenolol and related compounds)
- Column Temperature: 30 °C (typical)
- Injection Volume: 20 μ L (typical)
- Mode: Isocratic[9]

3. Standard and Sample Preparation:

- Diluent: Mobile phase is often a suitable diluent.
- System Suitability Solution: Prepare a solution containing Atenolol and known impurities (including Impurity J) to demonstrate adequate resolution between peaks.[9]
- Sample Solution: Accurately weigh and dissolve the Atenolol bulk drug sample in the diluent to a final concentration of approximately 2 mg/mL.[9]

4. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the system suitability solution. The resolution between Impurity J and the adjacent peak (e.g., Impurity I) must be greater than 1.5.[9] The tailing factor for the Atenolol peak should not be more than 2.0.
- Inject the sample solution in replicate.
- Identify the peak for **4-(3-Amino-2-hydroxypropoxy)phenylacetamide** based on its retention time relative to the standard.
- Calculate the amount of the impurity using the peak area response and the concentration of the corresponding reference standard.

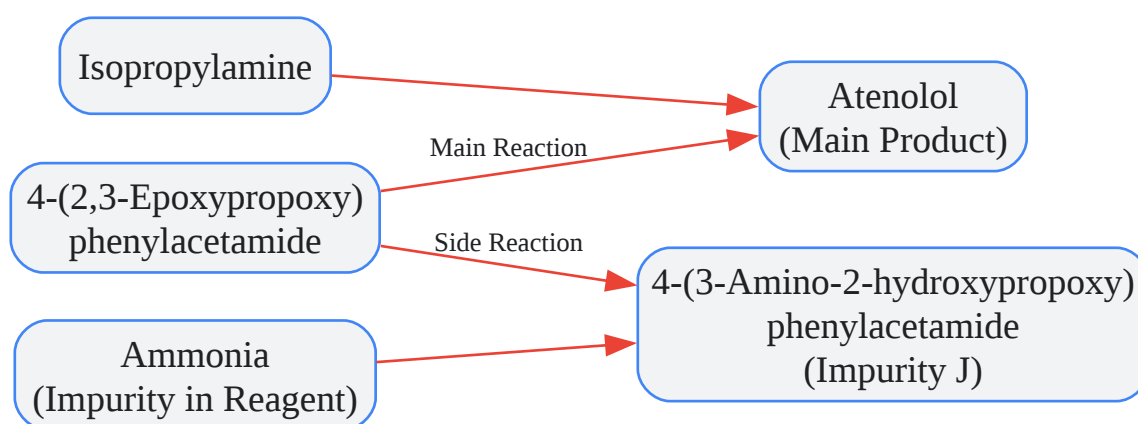
Causality in Method Design:

- Ion-Pair Reagents (Octane-1-sulphonic acid, Tetra-n-butyl ammonium hydrogen sulphate): These are included in the mobile phase to improve the retention and peak shape of the basic amine compounds (Atenolol and its amino-impurities) on the C18 stationary phase.
- pH Control (pH 3.0): Maintaining a low pH ensures that the primary amine groups are protonated, leading to consistent retention behavior and preventing peak tailing.

- Organic Modifiers (Methanol, THF): These are used to adjust the solvent strength of the mobile phase to achieve the desired retention times and separation of all compounds within a reasonable run time.

Synthesis and Formation

4-(3-Amino-2-hydroxypropoxy)phenylacetamide is primarily formed as a byproduct during the synthesis of Atenolol or as a degradation product. The common synthesis of Atenolol involves the reaction of 4-(2,3-epoxypropoxy)phenylacetamide with isopropylamine.



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Caption: Simplified formation pathway of Atenolol and Impurity J.

If the isopropylamine reagent contains ammonia as an impurity, or if side reactions occur, the epoxide ring of the intermediate can be opened by ammonia instead of isopropylamine. This side reaction leads directly to the formation of **4-(3-Amino-2-hydroxypropoxy)phenylacetamide**.^[10] Therefore, controlling the purity of reagents and reaction conditions is crucial to minimize the formation of this impurity.

Toxicology and Safety Profile

As an impurity and metabolite, the toxicological profile of **4-(3-Amino-2-hydroxypropoxy)phenylacetamide** is not as extensively characterized as the parent drug, Atenolol. However, general safety information for related acetamide compounds suggests potential hazards that warrant careful handling in a laboratory setting. For instance, related phenylacetamides may cause skin and eye irritation.^{[11][12]}

Hazard Statement	Classification	Source
Acute Toxicity (Oral)	May be harmful if swallowed.	[11]
Skin Corrosion/Irritation	Causes skin irritation.	[13]
Serious Eye Damage/Irritation	Causes serious eye irritation/damage.	[11][13]
Carcinogenicity	Some acetamides are suspected of causing cancer.	[14]

Handling Precautions:

- Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
- Wash hands thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes.[11]

The regulatory limits for impurities are established based on toxicological data and qualification thresholds. For impurities that are also significant metabolites, the safety concern may be lower, but strict control is still necessary to ensure product consistency and safety.

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